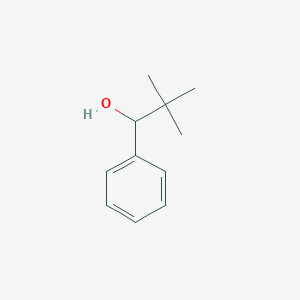

2,2-Dimethyl-1-phenyl-1-propanol

Vue d'ensemble

Description

2,2-Dimethyl-1-phenyl-1-propanol is an organic compound with the molecular formula C11H16O. It is also known by other names such as benzenemethanol, α-(1,1-dimethylethyl)-, and tert-butylphenylmethanol . This compound is characterized by a phenyl group attached to a tertiary carbon, which is further bonded to a hydroxyl group and two methyl groups. It is a secondary alcohol and is often used in various chemical reactions and industrial applications.

Mécanisme D'action

Target of Action

As an alcohol, it may interact with various enzymes and receptors within the body .

Mode of Action

It has been reported to undergo reactions such as transfer hydrogenolysis catalyzed by raney nickel and raney cobalt . It’s also involved in kinetic resolution using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film .

Biochemical Pathways

It’s known to participate in sn1 reactions .

Result of Action

It has been used in the preparation of 2,2-dimethylpropiophenone .

Action Environment

It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Méthodes De Préparation

The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol can be achieved through several methods:

Grignard Reaction: One common method involves the reaction of benzylmagnesium chloride with acetone.

Hydrogenolysis: Another method involves the transfer hydrogenolysis of this compound using Raney nickel or Raney cobalt as catalysts.

Kinetic Resolution: This method uses a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film to achieve kinetic resolution of the compound.

Analyse Des Réactions Chimiques

2,2-Dimethyl-1-phenyl-1-propanol undergoes various chemical reactions, including:

Hydrogenolysis: As mentioned earlier, the compound can undergo transfer hydrogenolysis using Raney nickel or Raney cobalt.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

The major products formed from these reactions include 2,2-dimethylpropiophenone and other derivatives depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

2,2-Dimethyl-1-phenyl-1-propanol has several applications in scientific research:

Chemistry: It is used in the preparation of 2,2-dimethylpropiophenone and other complex molecules.

Biology: The compound’s steric properties can be leveraged in biochemical studies to understand enzyme-substrate interactions and other biological processes.

Industry: It is used in the synthesis of various industrial chemicals and intermediates.

Comparaison Avec Des Composés Similaires

2,2-Dimethyl-1-phenyl-1-propanol can be compared with other similar compounds such as:

2,2-Dimethylpropiophenone: This compound is a direct derivative of this compound and is used in similar applications.

2-Phenyl-2-propanol: Another secondary alcohol with a phenyl group, but with different steric properties and reactivity.

tert-Butylphenylmethanol: Similar in structure but with variations in the position of the hydroxyl group and methyl groups.

These comparisons highlight the unique steric and chemical properties of this compound, making it valuable in specific research and industrial applications.

Activité Biologique

2,2-Dimethyl-1-phenyl-1-propanol (C₁₁H₁₆O), also known as tert-butylphenylmethanol, is an organic compound with significant interest in medicinal chemistry and biological research. Its structure features a phenyl group attached to a branched alcohol, which contributes to its unique biological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and related research findings.

The biological activity of this compound primarily involves its interactions with various neurotransmitter systems. Research indicates that it may influence dopamine and norepinephrine receptors, suggesting stimulant-like effects. The compound's steric properties allow it to interact with enzymes and receptors in the body, facilitating biochemical reactions such as transfer hydrogenolysis and SN1 reactions.

Target Interactions:

- Neurotransmitter Systems : Preliminary studies suggest interactions with dopamine and norepinephrine receptors.

- Enzymatic Reactions : Participates in enzymatic pathways that affect metabolic processes.

Therapeutic Potential

Due to its structural similarity to psychoactive substances, this compound has been explored for its potential as a therapeutic agent. Its effects on the central nervous system have drawn interest for applications in treating conditions related to neurotransmitter imbalances.

Toxicity Studies

Toxicity assessments indicate that this compound is moderately toxic when ingested. It is classified as a combustible liquid and can emit harmful smoke upon decomposition. Understanding its toxicity profile is crucial for safe application in pharmaceutical formulations.

Enantiomeric Separation

Table 1: Enantiomeric Resolution Results

| Chiral Stationary Phase | Resolution Factor | Retention Time (min) |

|---|---|---|

| Lux® Cellulose-3 | 2.0 | 15.3 |

| Lux® Cellulose-1 | 1.8 | 14.7 |

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various compounds, including this compound, demonstrated its potential against cancer cell lines. The compound showed varying degrees of inhibition against MCF-7 (breast cancer) and DLD-1 (colon cancer) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Concentration (μg/ml) | % Growth Inhibition (MCF-7) | % Growth Inhibition (DLD-1) |

|---|---|---|---|

| Ethanol Extract | 100 | 76.37 ± 5.34 | 87.11 ± 3.58 |

| This compound | 30 | 26.5 | 66.71 ± 0.71 |

Propriétés

IUPAC Name |

2,2-dimethyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVRFTBNIZWMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-64-1 | |

| Record name | 2,2-Dimethyl-1-phenyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3835-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3835-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,2-Dimethyl-1-phenyl-1-propanol studied in the context of enantiomeric separation?

A: this compound exists as a pair of enantiomers due to its chiral center. Enantiomers often exhibit different biological activities, making their separation crucial in pharmaceuticals and other fields. This compound serves as a model system to investigate and develop efficient methods for enantiomer separation. [, ]

Q2: What analytical techniques are effective in differentiating between the enantiomers of this compound?

A2: Two main techniques have proven successful:

Q3: Are there other approaches for the optical resolution of this compound?

A: Beyond the previously mentioned methods, research has explored using silica nanoparticles grafted with chiral helicene moieties for the kinetic resolution of aromatic alcohols like this compound. This approach leverages the selective formation of aggregates between the chiral nanoparticles and one enantiomer, leading to its preferential precipitation and subsequent isolation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.